butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
This compound belongs to the isoindole-1,3-dione (phthalimide) family, characterized by a fused bicyclic aromatic system. The structure features a naphthalen-2-yl substituent at position 2 and a butyl carboxylate ester at position 3. The naphthalene moiety introduces steric bulk and π-π stacking capabilities, which may influence crystallinity or binding interactions in pharmaceutical or material applications .
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
butyl 2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H19NO4/c1-2-3-12-28-23(27)17-9-11-19-20(14-17)22(26)24(21(19)25)18-10-8-15-6-4-5-7-16(15)13-18/h4-11,13-14H,2-3,12H2,1H3 |
InChI Key |
HYYHQNBUQSCFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of naphthalene derivatives with phthalic anhydride under acidic conditions, followed by esterification with butanol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, quinones, and substituted naphthalene compounds.
Scientific Research Applications
Butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. The dioxo-dihydro-isoindole moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis
The table below compares key structural features of the target compound with three analogues from literature:
Note: Data for the target compound are inferred from analogues. †Calculated using standard atomic weights.
Key Observations:
The naphthalen-1-ylmethyl group in introduces chirality and a carboxylic acid side chain, suggesting possible biological targeting (e.g., enzyme inhibition) .
Position 5 Functional Groups :
- The butyl ester in the target compound increases lipophilicity (logP ≈ 4.5 estimated) versus carboxylic acid derivatives (logP ≈ 2–3), which may improve bioavailability in drug design .
- Carboxylic acid derivatives (e.g., and ) are more polar, favoring aqueous solubility and ionic interactions in solid-state structures .
Physical and Chemical Properties
- Melting Points : The benzyl-substituted analogue () exhibits a melting point of 198–201°C, likely due to hydrogen bonding via the carboxylic acid group. The target compound’s ester group may reduce intermolecular hydrogen bonding, lowering its melting point .
- Solubility : The butyl ester is expected to show higher solubility in organic solvents (e.g., DMSO, chloroform) compared to the polar carboxylic acid analogues, which are more water-soluble at physiological pH .
Q & A
Q. How can existing chemical theories guide the development of novel derivatives of this compound?
- Methodological Answer :
- Retrosynthetic analysis : Apply Corey’s logic to identify feasible disconnections (e.g., ester hydrolysis followed by re-functionalization) .
- Hammett correlations : Quantify electronic effects of substituents on reaction rates (e.g., σ values for naphthyl groups) to predict regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
